molecular formula C15H14N2O4 B13757474 5-(4-Aminobenzamido)-2,3-cresotic acid CAS No. 6265-15-2

5-(4-Aminobenzamido)-2,3-cresotic acid

Cat. No.: B13757474
CAS No.: 6265-15-2
M. Wt: 286.28 g/mol
InChI Key: AOMFEMQHOBBHFK-UHFFFAOYSA-N
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Description

5-(4-Aminobenzamido)-2,3-cresotic acid is an organic compound that features both aromatic and amide functional groups. This compound is of interest due to its potential applications in various fields such as polymer science, medicinal chemistry, and materials science. The presence of the aminobenzamido group and the cresotic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminobenzamido)-2,3-cresotic acid typically involves the reaction of 4-aminobenzoic acid with 2,3-cresotic acid under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carboxyl group of 2,3-cresotic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminobenzamido)-2,3-cresotic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Aminobenzamido)-2,3-cresotic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminobenzamido)-2,3-cresotic acid is unique due to the combination of the aminobenzamido group and the cresotic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6265-15-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21)

InChI Key

AOMFEMQHOBBHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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